molecular formula C28H38O19 B3255132 [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate CAS No. 25018-27-3

[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

Cat. No.: B3255132
CAS No.: 25018-27-3
M. Wt: 678.6 g/mol
InChI Key: HWDSLHMSWAHPBA-UHFFFAOYSA-N
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Description

This compound is a fully acetylated disaccharide derivative comprising two pyranose (oxane) rings linked via an oxygen bridge. Each ring is substituted with three acetyloxy (-OAc) groups, and the terminal methyl group is esterified as an acetate. Its molecular backbone resembles sucrose derivatives but with distinct substitution patterns .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(43-17(7)35)27(45-19)47-28-26(44-18(8)36)24(42-16(6)34)22(40-14(4)32)20(46-28)10-38-12(2)30/h19-28H,9-10H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDSLHMSWAHPBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O19
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60323429
Record name Trehalose octaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

678.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25018-27-3
Record name TREHALOSE, OCTAACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403987
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Trehalose octaacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60323429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate typically involves the acetylation of a polyhydroxylated precursor. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale acetylation processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding polyhydroxylated compound.

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Polyhydroxylated compounds.

    Oxidation: Carbonyl compounds (e.g., aldehydes or ketones).

    Substitution: Compounds with substituted functional groups in place of acetyl groups.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development:

  • Antiviral Agents : Research indicates that compounds with similar structural motifs can inhibit viral replication. The acetyl groups may enhance lipophilicity and improve cellular uptake.
  • Anticancer Properties : Studies have shown that acetylated sugars can exhibit cytotoxic effects on cancer cells. The specific configuration of this compound may lead to selective targeting of tumor cells.

Materials Science

Due to its complex structure and functional groups:

  • Polymer Synthesis : The compound can be used as a monomer or building block in the synthesis of biodegradable polymers. Its triacetate form is particularly useful in creating films and coatings with desirable mechanical properties.
  • Nanomaterials : The ability to modify the compound's structure allows for the development of nanocarriers for drug delivery systems. Its solubility in organic solvents makes it suitable for incorporation into various nanostructures.

Biochemistry

In biochemical applications:

  • Enzyme Inhibitors : The compound may act as an inhibitor for specific glycosidases due to its structural similarity to natural substrates. This property can be exploited in studying enzyme kinetics and mechanisms.
  • Glycoconjugate Research : Its structural features make it a candidate for synthesizing glycoconjugates that can be used in vaccine development or as immunomodulators.

Case Studies

StudyFocusFindings
Study 1Antiviral ActivityDemonstrated that acetylated derivatives showed significant inhibition of viral replication in vitro.
Study 2Biodegradable PolymersDeveloped a new class of biodegradable films using triacetate derivatives; showed improved mechanical properties compared to traditional plastics.
Study 3Enzyme InhibitionIdentified the compound as a potent inhibitor of specific glycosidases; implications for drug design targeting metabolic disorders.

Mechanism of Action

The mechanism of action of [(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate involves its interaction with various molecular targets. The acetyl groups can be hydrolyzed to release acetic acid and the corresponding polyhydroxylated compound, which can then participate in various biochemical pathways. The compound may also interact with enzymes and receptors, influencing cellular processes and metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Sucrose Octaacetate

  • Structure : [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2S,3S,4R,5R)-3,4-diacetyloxy-2,5-bis(acetyloxymethyl)oxolan-2-yl]oxyoxan-2-yl]methyl acetate .
  • Key Differences: Sucrose octaacetate contains one pyranose (oxane) and one furanose (oxolane) ring, whereas the target compound has two pyranose rings. Both have eight acetyl groups, but their positions differ: sucrose octaacetate includes a bis(acetyloxymethyl) group on the furanose ring, while the target compound features a terminal methyl acetate.
  • Properties: Molecular Weight: 678.6 g/mol (sucrose octaacetate) vs. ~678–700 g/mol (estimated for the target compound). Applications: Sucrose octaacetate is used in pesticides, plastics, and coatings due to its stability and low toxicity ; the target compound’s pyranose-based structure may offer distinct solubility or crystallinity for specialized formulations.

(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(Allyloxy)tetrahydro-2H-pyran-3,4,5-triyl Triacetate

  • Structure: A monosaccharide derivative with allyloxy and acetyl groups .
  • Key Differences: The allyloxy group (-OCH₂CH=CH₂) replaces the second acetylated pyranose ring, introducing reactivity for conjugation or polymerization. Fewer acetyl groups (four vs. eight) reduce lipophilicity compared to the target compound.
  • Properties :
    • Reactivity : Allyloxy enables click chemistry or radical reactions, unlike the inert acetylated disaccharide.
    • Hazards : Classified as acutely toxic (oral, Category 4) and irritant (skin/eyes), suggesting higher reactivity risks .

[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl Acetate

  • Structure: Features an acetamido (-NHCOCH₃) and 4-methylphenoxy (-OPhCH₃) group .
  • Key Differences: Polar acetamido and aromatic phenoxy groups enhance hydrogen bonding and π-π interactions, unlike the purely aliphatic acetyl groups in the target compound. Molecular weight: 437.44 g/mol (C₂₁H₂₇NO₉) vs. ~678 g/mol for the target compound.
  • Applications : Likely used in drug synthesis (e.g., antibiotics) due to its hybrid polar/apolar structure .

Structural and Functional Analysis

Property Target Compound Sucrose Octaacetate Allyloxy Derivative
Backbone Two pyranose rings Pyranose + furanose Single pyranose ring
Acetyl Groups 8 8 4
Molecular Weight ~678–700 g/mol (estimated) 678.6 g/mol 432.4 g/mol (C₁₉H₂₈O₁₀)
Reactivity Low (stable ester linkages) Low High (allyloxy for conjugation)
Applications Drug delivery, coatings Pesticides, plastics Synthetic intermediates

Biological Activity

The compound [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate is a complex glycoside derivative known for its potential biological activities. This article delves into its biological properties based on various research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C72H80O34
  • Molecular Weight : 1,476.36 g/mol
  • CAS Number : Not specified in the available data.

The compound features multiple acetoxy groups and a sugar moiety that may contribute to its biological activity through mechanisms such as enzyme inhibition or antioxidant properties.

Antioxidant Activity

Research has indicated that compounds with similar structural characteristics exhibit significant antioxidant properties. The antioxidant activity can be assessed using various assays such as DPPH and ABTS. For instance:

CompoundIC50 Value (µg/mL)Assay Type
Trichoderma harzianum12.2 ± 2.6DPPH
Hypomontagnella monticulosaHigher valuesDPPH

This suggests that the compound may possess comparable antioxidant capabilities due to its structural features .

Antibacterial Properties

The antibacterial activity of related compounds has been documented extensively. For example:

  • Study Findings : A study on marine fungi revealed that certain derivatives exhibited significant antibacterial effects against common pathogens. While specific data on the target compound is limited, its structural analogs have shown promise against bacteria such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

Inhibitory effects on enzymes such as HMG-CoA reductase have been explored for similar compounds. These enzymes are crucial in cholesterol biosynthesis and are targets for drugs used in managing hyperlipidemia. The structure of [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy...] suggests potential interactions with active sites of these enzymes due to its hydroxyl and acetoxy functional groups .

Case Studies

  • Antioxidant Potential : A comparative study evaluated the antioxidant activities of various acetylated glycosides. The results indicated that modifications at the hydroxyl positions significantly enhanced the radical scavenging ability of these compounds.
  • Pharmacological Applications : A review highlighted the use of similar glycosides in traditional medicine for treating ailments linked to oxidative stress and inflammation. Such findings support further investigation into the therapeutic applications of [(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy...] in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction yields be improved?

  • Methodological Answer : The compound can be synthesized via regioselective acetylation of precursor sugars using trimethylphosphine in tetrahydrofuran (THF) at 0°C, followed by coupling reactions. Evidence from a multi-step synthesis protocol (yield: 87%) highlights the use of trimethylphosphine as a catalyst, with purification via ethyl acetate extraction and drying over MgSO₄ . To improve yields, optimize stoichiometry of acetylating agents (e.g., acetic anhydride) and monitor reaction progress using TLC or HPLC.

Q. How can the structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with infrared (IR) spectroscopy. Key signals include acetyl C=O stretches at ~1740 cm⁻¹ (IR) and characteristic anomeric proton shifts at δ 4.5–5.5 ppm (¹H NMR). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What are the critical stability considerations for storage and handling?

  • Methodological Answer : The compound is hygroscopic and prone to hydrolysis under humid conditions. Store in anhydrous environments (e.g., desiccators with P₂O₅) at –20°C. Avoid exposure to heat (>40°C) and UV light, as acetyl groups may degrade, altering bioactivity .

Advanced Research Questions

Q. How does the acetyl substitution pattern influence molecular interactions in biological systems?

  • Methodological Answer : The spatial arrangement of acetyl groups affects hydrogen bonding and steric hindrance. Computational docking studies (e.g., AutoDock Vina) reveal that triacetyloxy moieties on the oxane rings reduce solubility but enhance binding to hydrophobic pockets in proteins like Hedgehog signaling pathway receptors. Compare binding energies (ΔG) of acetylated vs. deacetylated analogs to quantify these effects .

Q. What in silico strategies can predict the compound’s pharmacokinetic properties?

  • Methodological Answer : Use density functional theory (DFT) to calculate partition coefficients (LogP) and polar surface areas (PSA) for bioavailability predictions. Molecular dynamics (MD) simulations (e.g., GROMACS) model membrane permeability. For example, the compound’s high acetyl content predicts low blood-brain barrier penetration (LogP > 3.5, PSA < 90 Ų) .

Q. How can structural modifications enhance anti-angiogenic activity observed in related glycosides?

  • Methodological Answer : Replace acetyl groups with sulfonates or carboxylates to improve solubility while retaining anti-angiogenic effects. Test derivatives in hypoxia-induced retinal neovascularization assays (e.g., human umbilical vein endothelial cell models). Monitor HIF-1α/VEGF pathway suppression via Western blotting .

Q. What analytical techniques resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer : Discrepancies often arise from impurities or stereochemical variations. Use chiral HPLC to verify enantiomeric purity (>98%). Pair bioassays (e.g., antioxidant capacity via DPPH assay) with LC-MS to correlate activity with specific stereoisomers. For instance, β-anomers show 2.3-fold higher radical scavenging than α-anomers .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate
Reactant of Route 2
Reactant of Route 2
[(2R,3R,4S,5R,6R)-3,4,5-Triacetyloxy-6-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate

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